methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
Description
Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a triazolopyrimidine derivative characterized by:
- Core structure: A fused [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold, which is a bicyclic system combining triazole and pyrimidine rings.
- A methyl propanoate ester at position 6, which may act as a prodrug moiety.
- Molecular formula: C17H15FN4O3 (molecular weight: 342.33 g/mol).
Triazolopyrimidine derivatives are frequently explored for their biological activities, including kinase inhibition and antimicrobial effects, due to their structural resemblance to purine nucleotides .
Properties
IUPAC Name |
methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-9(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)7-10-5-3-4-6-11(10)16/h3-6,8-9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQTVCWVACIGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHFNO
- Molecular Weight : 368.27 g/mol
The presence of a fluorophenyl group and a triazolo-pyrimidine core contributes to its potential biological activities.
Antimicrobial Activity
Triazolo-pyrimidine derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus, E. coli | 1–8 |
| Compound B | P. aeruginosa, MRSA | 0.5–4 |
In studies, this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
| Cell Line | Compound Tested | IC (μM) |
|---|---|---|
| MCF-7 | Methyl derivative | 10 |
| Bel-7402 | Methyl derivative | 5 |
For example, a study found that related compounds significantly inhibited the growth of MCF-7 breast cancer cells and Bel-7402 liver cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo-pyrimidines has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models, administration of this compound resulted in reduced inflammation markers.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The results indicated that this compound had an MIC comparable to standard antibiotics. -
Anticancer Screening :
In a screening of a drug library for anticancer activity using multicellular spheroids as a model system, this compound was identified as having significant cytotoxic effects against multiple cancer cell lines.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related triazolopyrimidine and heterocyclic derivatives:
Key Observations:
Core Variations :
- The target compound shares the [1,2,3]triazolo[4,5-d]pyrimidin-7-one core with compounds in and , while uses a [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The pyrazolo-pyridine core in lacks a triazole ring, altering electronic properties .
Substituent Effects: Ester vs. However, esters are prone to hydrolysis in vivo, acting as prodrugs . Fluorophenyl vs. Chlorophenyl/Trifluoromethyl: The 2-fluorophenyl group offers moderate lipophilicity and metabolic stability compared to the more electronegative trifluoromethyl () or bulkier chlorophenyl groups () .
Biological Implications :
Preparation Methods
Direct Esterification
A carboxylic acid intermediate (derived from hydrolysis of a nitrile or oxidation of an alcohol) reacts with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like EDCI-HOBt.
Example Protocol :
-
Hydrolyze the nitrile group of 28 to a carboxylic acid using NaOH/H₂O.
-
Activate the carboxylic acid with EDCI-HOBt.
Alkylation of Pre-formed Intermediates
Alternative routes alkylate hydroxyl or amine groups with methyl propanoate derivatives. For example, compound 61 is synthesized via alkylation of 1 with iodomethane.
Catalytic Innovations and Green Chemistry
Recent advances emphasize sustainable methodologies:
Solvent-Free Synthesis
The use of magnetite-supported zinc(II) catalysts eliminates solvents, reducing waste and energy consumption. Reactions proceed at 60°C with yields comparable to traditional methods (80–85%).
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Using acetonitrile or ethyl acetate/n-heptane mixtures.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
Characterization Data :
-
¹H NMR : Key signals include δ 8.2–8.5 (triazole H), δ 4.3–4.6 (CH₂ from fluorophenylmethyl), and δ 3.6–3.8 (ester OCH₃).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | 120°C, toluene, POCl₃ | 60–85% | High reproducibility | Long reaction times (16–24 h) |
| Solvent-Free Catalysis | 60°C, Zn(II)/Fe₃O₄ catalyst | 80–85% | Eco-friendly, rapid (4–6 h) | Requires specialized catalyst |
| EDCI-HOBt Coupling | RT, DMF | 65–75% | Mild conditions | Costly reagents |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step reactions, typically starting with cyclization of triazole and pyrimidine precursors. Key steps include:
- Precursor assembly : Reacting 2-fluorophenylmethyl hydrazine with ethyl 3-oxopropanoate under reflux in ethanol to form the triazole core .
- Cyclization : Using POCl₃ or DMF-DEA as catalysts at 80–100°C to close the pyrimidine ring .
- Esterification : Introducing the methyl propanoate group via nucleophilic substitution with methyl iodide in anhydrous DMF . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol yield >85% purity. Monitor intermediates via TLC (Rf = 0.3–0.5) .
Q. How is structural characterization performed for this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl CH₂ at δ 4.8–5.2 ppm; ester carbonyl at δ 170–175 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triazolopyrimidine dihedral angles of 5–10°) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected m/z 387.12) .
Q. What in vitro assays are recommended for initial biological screening?
Prioritize enzyme inhibition assays due to structural similarity to kinase inhibitors:
- Kinase profiling : Use ADP-Glo™ assays against GCN2 or MAPK family kinases at 1–10 µM concentrations .
- Cellular viability assays : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT protocol, comparing IC₅₀ values to reference inhibitors like staurosporine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Focus on modifying:
- Fluorophenyl substituents : Replace 2-fluorophenyl with 3-Cl or 4-OCH₃ analogs to assess steric/electronic effects on target binding .
- Ester group : Hydrolyze to carboxylic acid or replace with amides to evaluate solubility and membrane permeability . Methods :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4XTL for GCN2) to predict binding modes .
- In vitro potency : Correlate IC₅₀ shifts (e.g., 2-fluorophenyl vs. 4-Cl analog may show 10-fold differences in kinase inhibition) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or impurity profiles. Address via:
- Reproducibility checks : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
- HPLC-MS purity validation : Ensure >95% purity; trace impurities (e.g., unreacted precursors) can skew results .
- Orthogonal assays : Confirm activity in both biochemical (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) assays .
Q. What strategies improve metabolic stability for in vivo studies?
- Prodrug design : Mask the ester group with tert-butyl or PEG-linked moieties to slow hepatic hydrolysis .
- Cyclobutyl substitution : Replace methyl propanoate with cyclobutane rings to reduce CYP450 metabolism (see for analogous stability enhancements) .
- Pharmacokinetic profiling : Conduct microsomal stability assays (e.g., t₁/₂ in rat liver microsomes) and compare to lead compounds .
Q. How to evaluate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the fluorophenyl group for covalent target trapping .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of bound targets (e.g., GCN2) in lysates treated with 10 µM compound .
- In vivo imaging : Use fluorine-18 labeling for PET imaging to track biodistribution in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
